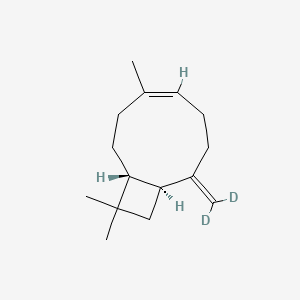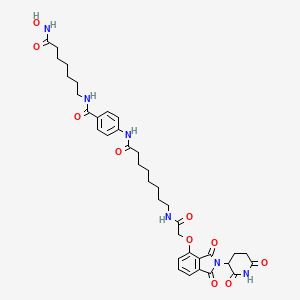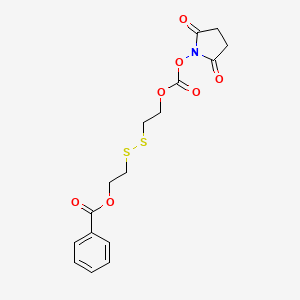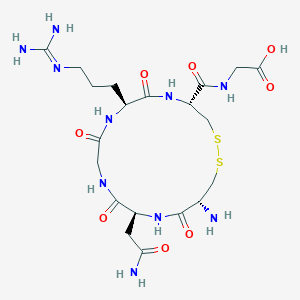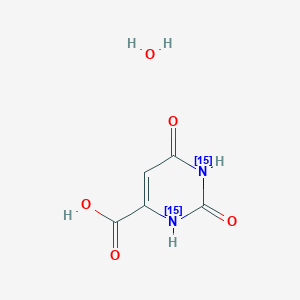
MC-GGFG-AM-(10Me-11F-Camptothecin)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-GGFG-AM-(10Me-11F-Camptothecin) is a linker-payload conjugate used in the synthesis of ZW251, an antibody-drug conjugate targeting human glypican-3 (GPC3). This compound consists of a humanized immunoglobulin G1 antibody conjugated to a novel camptothecin-based topoisomerase 1 inhibitor, ZD06519, via a linker. The linker is composed of a maleimide anchor and a cleavable glycyl glycyl phenylalanyl glycine (GGFG)-aminomethyl (AM) linker .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MC-GGFG-AM-(10Me-11F-Camptothecin) involves multiple steps, including the preparation of intermediates and the final conjugation. The key steps include:
Preparation of the Camptothecin Derivative: The camptothecin derivative is synthesized by introducing a fluorine atom at the 11th position and a methyl group at the 10th position.
Synthesis of the Linker: The linker is synthesized by combining glycyl glycyl phenylalanyl glycine (GGFG) with aminomethyl (AM) groups.
Conjugation: The camptothecin derivative is conjugated to the linker via a maleimide anchor, resulting in the final compound
Industrial Production Methods
Industrial production of MC-GGFG-AM-(10Me-11F-Camptothecin) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s purity and identity .
Analyse Des Réactions Chimiques
Types of Reactions
MC-GGFG-AM-(10Me-11F-Camptothecin) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can be used to introduce different substituents on the camptothecin core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles
Major Products Formed
The major products formed from these reactions include various derivatives of MC-GGFG-AM-(10Me-11F-Camptothecin) with modified functional groups, which can be further utilized in different applications .
Applications De Recherche Scientifique
MC-GGFG-AM-(10Me-11F-Camptothecin) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in biological studies to investigate cellular processes and molecular interactions.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy, particularly for hepatocellular carcinoma (HCC) expressing GPC3.
Industry: Applied in the production of pharmaceuticals and as a research tool in drug discovery
Mécanisme D'action
MC-GGFG-AM-(10Me-11F-Camptothecin) exerts its effects by inhibiting topoisomerase 1, an enzyme involved in DNA replication and transcription. The compound binds to the topoisomerase 1-DNA complex, preventing the re-ligation of the DNA strand and causing DNA damage. This leads to cell cycle arrest and apoptosis in cancer cells. The antibody component of the conjugate targets GPC3, ensuring selective delivery to cancer cells expressing this protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
MC-GGFG-AM-(Camptothecin): A similar compound without the fluorine and methyl modifications.
MC-GGFG-AM-(10Me-Camptothecin): A compound with only the methyl modification at the 10th position.
MC-GGFG-AM-(11F-Camptothecin): A compound with only the fluorine modification at the 11th position
Uniqueness
MC-GGFG-AM-(10Me-11F-Camptothecin) is unique due to the combined presence of both fluorine and methyl modifications, which enhance its binding affinity and specificity for topoisomerase 1. These modifications also improve the compound’s stability and pharmacokinetic properties, making it a more effective therapeutic agent .
Propriétés
Formule moléculaire |
C51H56FN9O14 |
|---|---|
Poids moléculaire |
1038.0 g/mol |
Nom IUPAC |
2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]ethyl N-[[(19S)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-10-yl]methyl]carbamate |
InChI |
InChI=1S/C51H56FN9O14/c1-3-51(72)35-20-39-46-33(26-61(39)48(69)34(35)27-75-49(51)70)32(31-18-29(2)36(52)21-37(31)59-46)22-56-50(71)74-17-16-73-28-57-42(64)24-55-47(68)38(19-30-10-6-4-7-11-30)58-43(65)25-54-41(63)23-53-40(62)12-8-5-9-15-60-44(66)13-14-45(60)67/h4,6-7,10-11,13-14,18,20-21,38,72H,3,5,8-9,12,15-17,19,22-28H2,1-2H3,(H,53,62)(H,54,63)(H,55,68)(H,56,71)(H,57,64)(H,58,65)/t38-,51-/m0/s1 |
Clé InChI |
LMQIUJUWNKZJEB-HGWGJBHZSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)OCCOCNC(=O)CNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CNC(=O)OCCOCNC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


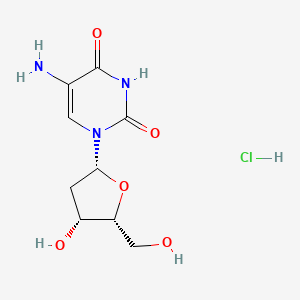


![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)
